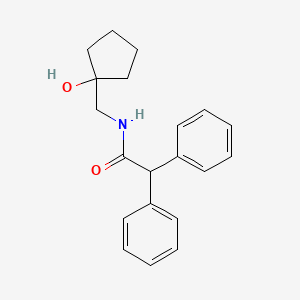

N-((1-hydroxycyclopentyl)methyl)-2,2-diphenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

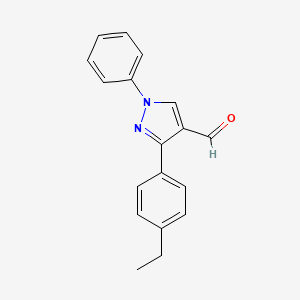

“N-((1-hydroxycyclopentyl)methyl)-2,2-diphenylacetamide” is a complex organic compound. It contains a cyclopentyl group (a ring of five carbon atoms), two phenyl groups (rings of six carbon atoms), and an acetamide group (a combination of an acetyl group and an amide group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a cyclopentyl ring with a hydroxyl group (forming a cyclopentanol), attached to a methyl group, which is further attached to an acetamide group substituted with two phenyl groups .Chemical Reactions Analysis

The chemical reactions that “N-((1-hydroxycyclopentyl)methyl)-2,2-diphenylacetamide” could undergo would depend on the reaction conditions and the other compounds present. The hydroxyl group could potentially be deprotonated, forming a good leaving group. The phenyl rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((1-hydroxycyclopentyl)methyl)-2,2-diphenylacetamide” would depend on its molecular structure. The presence of the polar acetamide group and the nonpolar phenyl rings would likely give this compound both polar and nonpolar characteristics .Applications De Recherche Scientifique

Metabolism and Environmental Impact

N-((1-hydroxycyclopentyl)methyl)-2,2-diphenylacetamide is structurally related to diphenamid, a well-studied herbicide. Research on diphenamid reveals insights into its metabolism and potential environmental effects, which could be relevant for understanding the behavior of structurally similar compounds. Diphenamid is metabolized by soil fungi such as Trichoderma viride and Aspergillus candidus into more toxic metabolites like N-methyl 2,2-diphenylacetamide and 2,2-diphenylacetamide, suggesting a similar metabolic pathway might exist for N-((1-hydroxycyclopentyl)methyl)-2,2-diphenylacetamide, with implications for its environmental impact and toxicity (Kesner & Ries, 1967).

Analytical and Pharmacological Characterization

The compound's structural similarity to known psychoactive substances like 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) hints at possible psychoactive properties. 3-MeO-PCMo and its analogues have been studied for their effects on the central nervous system, specifically their binding affinity to the N-methyl-D-aspartate receptor (NMDAR), which is a key target for dissociative anesthetics. Such studies could provide a framework for analyzing the pharmacological profile of N-((1-hydroxycyclopentyl)methyl)-2,2-diphenylacetamide, considering its potential interaction with central nervous system receptors (Colestock et al., 2018).

Chemical Synthesis and Characterization

The compound might also be of interest in synthetic chemistry, as seen in studies involving the synthesis and characterization of related compounds. For instance, the preparation of 5,5-difluoro-2,2-pentamethylene-7,7-diphenyl-1,4,6-trioxa-3a-azonia-5-borata-2,3,4,5,6,7-hexahydroindene from a similar precursor demonstrates the compound's potential for generating novel organoboron structures, which could be explored for various applications, including as ligands in transition metal complexes (Kliegel et al., 1991).

Orientations Futures

The potential applications and future directions for “N-((1-hydroxycyclopentyl)methyl)-2,2-diphenylacetamide” would depend on its physical and chemical properties, as well as the results of future studies. Compounds with similar structures have found uses in various fields, suggesting that this compound could also have interesting applications .

Propriétés

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c22-19(21-15-20(23)13-7-8-14-20)18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,18,23H,7-8,13-15H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGXBWNFXNMQTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2618138.png)

![N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2618140.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-chlorobenzyl)-2-oxoacetamide](/img/structure/B2618141.png)

![4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2618143.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2618144.png)

![4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2618145.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2618146.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2618150.png)

![rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/no-structure.png)

![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2618156.png)